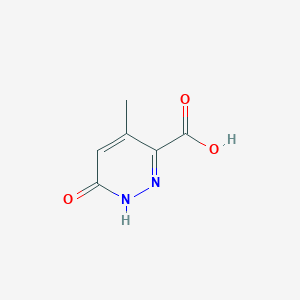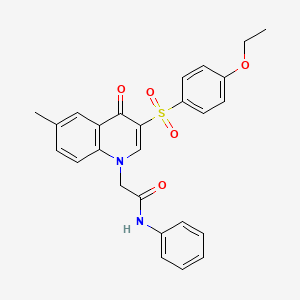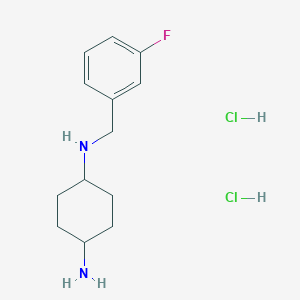
N-cyclopropyl-4-nitroaniline
Descripción general
Descripción
“N-cyclopropyl-4-nitroaniline” is a chemical compound with the empirical formula C9H10N2O2 and a molecular weight of 178.19 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string [O-]N+=CC=C1NC2CC2)=O . The InChI key is VTJZKYAGHWZYQC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid substance . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Chemical Transformation Studies
N-cyclopropyl-4-nitroaniline has been involved in studies focusing on chemical transformations. For instance, N-cyclopropyl-N-alkylanilines, a group that includes this compound, have been synthesized to study their reaction with nitrous acid. These compounds react to produce corresponding N-alkyl-N-nitrosoaniline, indicating specific cleavage of the cyclopropyl group from nitrogen. This reaction supports a mechanism involving the formation of an amine radical cation followed by rapid cyclopropyl ring opening (Loeppky & Elomari, 2000).
Synthetic Precursor in Organic Synthesis
Another application of this compound is as a synthetic precursor. Doubly activated cyclopropanes, which can be derived from compounds like this compound, have been used for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles. These dihydropyrroles can then be oxidized to densely functionalized pyrroles, demonstrating the compound's utility in organic synthesis (Wurz & Charette, 2005).
Catalytic Applications
This compound has been involved in studies related to catalysis. For example, it has been used in the synthesis of silver nanoparticles in polymeric systems, showcasing its utility in catalytic reduction processes. These nanoparticles have been tested for their catalytic activity in the reduction of 4-nitroaniline, revealing the potential of this compound in facilitating such catalytic reactions (Farooqi et al., 2019).
Environmental Applications
There are also applications of this compound in environmental science. For instance, it has been a subject in the study of wastewater treatment, where technologies like membrane-aerated biofilm reactors have been used for efficient treatment of wastewater containing nitroaniline derivatives, highlighting its role in environmental pollution control (Mei et al., 2020).
Pharmaceutical Intermediates
Finally, this compound is used as an intermediate in various industries, including pharmaceuticals. It is involved in the synthesis of dyes, antioxidants, and as an additive in the synthesis of insensitive explosives, showcasing its versatility in different fields (Viswanath et al., 2018).
Safety and Hazards
“N-cyclopropyl-4-nitroaniline” is classified as an eye irritant (Hazard Classifications Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using the substance only in well-ventilated areas .
Propiedades
IUPAC Name |
N-cyclopropyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-5-3-8(4-6-9)10-7-1-2-7/h3-7,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJZKYAGHWZYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dimethyl-2-phenacyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388264.png)


![3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2388271.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate](/img/structure/B2388274.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2388275.png)




![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)
